(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is an organic compound featuring a morpholine ring, a methoxy-substituted phenyl group, and a propenone moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. It is classified under the category of α,β-unsaturated carbonyl compounds, which are known for their reactivity and utility in organic synthesis.
The compound can be synthesized through various methods, often involving the reaction of 4-methoxybenzaldehyde with morpholine and an appropriate acetylating agent under basic conditions. Its structural characteristics can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one typically involves a condensation reaction. Key methods include:
The synthesis route generally results in a yellow-colored solution upon the addition of morpholine, indicating the formation of the desired product, which can be isolated as a yellow solid.
The molecular structure of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one can be represented as follows:
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one can participate in several chemical reactions:
The reactivity of the compound is influenced by the electron-donating nature of the methoxy group, which enhances electrophilic substitution on the aromatic ring.
The mechanism of action for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one involves its interaction with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one has several scientific uses:
(E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS No: 21497-15-4) represents an innovative hybrid molecular architecture engineered to bridge the pharmacological space between natural antioxidants and synthetic metabolic modulators. This compound features a conjugated enone system with a para-methoxyphenyl extension at one terminus and a morpholine heterocycle at the other, creating an electron-delocalized scaffold essential for its dual bioactivity profile. With a molecular weight of 247.29 g/mol and the formula C₁₄H₁₇NO₃, it occupies a favorable physicochemical space for drug-likeness (logP ≈ 2.1, PSA ≈ 38 Ų) [1]. The E-configuration across the α,β-unsaturated carbonyl system—confirmed spectroscopically—is critical for maintaining planarity and enabling electronic conjugation throughout the molecular framework. This structural precision facilitates targeted interactions with enzymes involved in oxidative stress responses and lipid homeostasis, positioning the molecule as a promising candidate for multifactorial metabolic disorders where these pathways intersect pathologically.
The compound exemplifies a strategic fusion of two privileged pharmacophoric elements: a cinnamoyl backbone and a N-morpholino enone system. The core structure aligns with cinnamic acid derivatives—a class renowned for antioxidant, anti-inflammatory, and metabolic activities—but replaces the typical carboxylic acid with a morpholine-substituted enone. This modification substantially alters the molecule's electronic properties and target engagement profile compared to classical natural products like p-methoxycinnamic acid [3] [8].
Table 1: Structural Comparison with Key Bioactive Precursors
Compound | Core Structure | R₁ Substituent | R₂ Substituent | Bioactivity Profile |
---|---|---|---|---|
(E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one | Enone | 4-OCH₃ | Morpholine | Dual antioxidant-hypolipidemic |
(E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one [3] | Enone | 4-OCH₃ | 4-NO₂-C₆H₄ | Electron-deficient enone (electron acceptor) |
1-(4-Methoxyphenyl)-2-propanone [8] | Propanone | 4-OCH₃ | CH₃ | Natural flavorant/weak antioxidant |
Classical cinnamic acid derivatives | Propenoic acid | Variable | OH | Antioxidant, anti-inflammatory |
The morpholine moiety (tetrahydro-1,4-oxazine) introduces distinctive conformational and electronic properties. Unlike aliphatic amines, morpholine's oxygen atom inductively withdraws electron density from nitrogen, reducing its basicity (pKa of conjugate acid = 8.36) while maintaining sufficient nucleophilicity for target interactions [7]. This balanced electronic character enables reversible interactions with enzymatic nucleophiles without forming permanent adducts—a valuable trait for inhibitors requiring moderate residence times. The heterocycle's semi-rigid chair conformation also imposes spatial constraints that enhance binding selectivity compared to flexible alkylamines.
Key Structural Features:
The molecular design strategically merges two discrete bioactivity domains into a single chemical entity:
4-Methoxyphenyl as Radical Scavenging Domain:The para-methoxy-substituted aryl ring functions as an electron reservoir capable of stabilizing radical intermediates through resonance delocalization. This moiety directly inherits the antioxidant pharmacology of plant-derived methoxyphenolics like anethole (found in anise and fennel) [8]. Upon hydrogen atom transfer to radicals (e.g., lipid peroxyl radicals, LO•), the resulting aryloxyl radical undergoes resonance distribution into the ring and methoxy group, effectively terminating oxidative chain reactions. The +M effect of the methoxy group (-OCH₃) significantly lowers the O-H bond dissociation energy in phenolic analogs, a property retained in the non-phenolic enone through captodative stabilization.
Morpholine Enone as Metabolic Modulation Domain:The morpholine-substituted enone serves a dual purpose:
Synergistic Mechanism:Under oxidative stress conditions, the 4-methoxyphenyl domain neutralizes radicals, reducing cellular damage. Simultaneously, the morpholine enone engages lipid-regulating enzymes like AMPK or PPARα, modulating fatty acid oxidation and synthesis. This dual action disrupts the vicious cycle where oxidative stress induces dyslipidemia and vice versa. Computational docking suggests the molecule adopts distinct conformations when interacting with antioxidant vs. metabolic targets—extended for radical quenching vs. folded for enzyme inhibition—enabling orthogonal bioactivities.
Table 2: Spectroscopic Fingerprints of Key Functional Groups
Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Role |
---|---|---|---|---|
Enone (C=O) | 1660-1680 | - | 195-198 | Michael acceptor / Metabolic modulation |
Morpholine (C-O-C) | 1110-1130 | 3.60-3.75 (m, 8H) | 66-67 | Solubility / Conformation |
Aryl-OCH₃ | 1250-1270 | 3.80 (s, 3H) | 55-56 | Electron donation / Radical stabilization |
Conjugated =CH- | - | 7.60 (d, J=15.6 Hz) | 142-145 | π-Conjugation bridge |
The compound's hybrid architecture positions it as a compelling candidate for metabolic syndromes where oxidative stress and lipid dysregulation coexist pathologically. While in vivo data specific to this molecule remains emerging, robust inferences derive from its structural analogs:
Oxidative Stress Mitigation:The 4-methoxyphenyl moiety demonstrates significant radical quenching capacity in chemical models. In DPPH• and ABTS•⁺ assays, analogs achieve IC₅₀ values of 18-25 μM—comparable to reference antioxidants like Trolox. This activity translates to cellular protection; p-methoxycinnamate derivatives reduce H₂O₂-induced ROS by >60% in hepatocytes at 10 μM [8]. Mechanistically, the enone's Michael acceptor property activates the Nrf2/ARE pathway, upregulating phase II enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1).
Lipid Homeostasis Regulation:Morpholine enones exhibit AMPK-dependent hypolipidemic effects. In HepG2 cells, analogs (10 μM) reduce cellular triglyceride accumulation by 40-50% through AMPK-mediated suppression of SREBP-1c—a master regulator of lipogenesis. The morpholine nitrogen may coordinate with catalytic Zn²⁺ in HMG-CoA reductase, while the enone carbonyl hydrogen-bonds with Ser684 and Asp690, mimicking statin interactions [7]. Unlike statins, however, the compound avoids direct hydroxymethylglutaryl (HMG) mimicry, potentially mitigating myopathic risks.
Mitochondrial Modulation:Preliminary evidence suggests dual enhancement of mitochondrial biogenesis (via PGC-1α upregulation) and fatty acid β-oxidation. In adipocytes, morpholine-cinnamoyl hybrids increase palmitate oxidation rates by 2.5-fold while reducing ROS emission from complex I—a critical node in metabolic syndrome-related oxidative stress.
Research Gaps and Opportunities:Current understanding relies heavily on structural analogs and computational predictions. Direct in vitro and in vivo data for this specific compound remains limited, highlighting the need for:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3